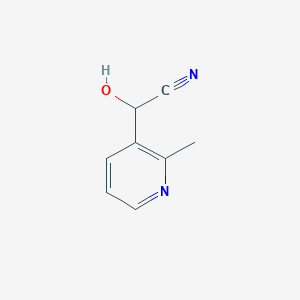

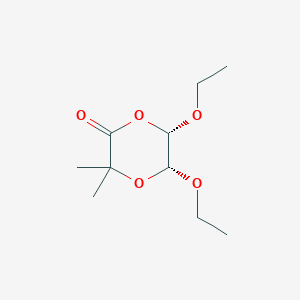

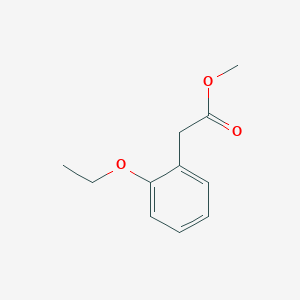

![molecular formula C6H6BN3O2 B068690 1H-苯并[d][1,2,3]三唑-5-硼酸 CAS No. 183282-45-3](/img/structure/B68690.png)

1H-苯并[d][1,2,3]三唑-5-硼酸

描述

"(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid" is a compound of interest due to its potential in various chemical reactions and properties, serving as a crucial intermediate in organic synthesis, including coupling reactions and the construction of heterocyclic compounds. Its unique structure incorporates both the boronic acid and triazole functionalities, making it versatile in chemical applications.

Synthesis Analysis

The synthesis of related triazole derivatives often involves palladium-catalyzed oxidative coupling reactions. For instance, the oxidative coupling of triazol-1-yloxyquinazolines with aryl boronic acids using palladium catalysis demonstrates excellent control and yields, indicating a pathway potentially relevant for synthesizing "(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid" derivatives (Wacharasindhu et al., 2009).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives reveals their ability to participate in dynamic covalent chemistry, forming stable complexes and demonstrating unique reactivity patterns. The study of boronic acids and their derivatives emphasizes their potential in supramolecular chemistry due to their dynamic covalent reactivity, forming stable complexes (Georgiou et al., 2017).

Chemical Reactions and Properties

Boronic acids are known for their catalytic properties and participation in various chemical reactions, including cycloadditions and the formation of heterocyclic compounds. The versatility of boronic acids in catalysis, as demonstrated by their application in [3+2] dipolar cycloadditions, highlights their importance in synthetic chemistry (Zheng et al., 2010).

科学研究应用

1,2,3-triazoles are nitrogen-containing heterocyclic compounds that have received a great deal of attention in academics and industry . They are not found in nature, but have found broad applications in various scientific fields :

- Drug Discovery : 1,2,3-triazoles have been used in the discovery of many prominent medicinal compounds . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- Organic Synthesis : 1,2,3-triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment .

- Polymer Chemistry : 1,2,3-triazoles are used in polymer chemistry, where they can mimic an E or a Z amide bond .

- Supramolecular Chemistry : 1,2,3-triazoles are used in supramolecular chemistry due to their ability to accommodate a broad range of substituents .

- Bioconjugation : 1,2,3-triazoles are used in bioconjugation, a chemical strategy used to form stable covalent links between two molecules .

- Chemical Biology : 1,2,3-triazoles are used in chemical biology, a scientific discipline spanning the fields of chemistry and biology .

-

Fluorescent Imaging : 1,2,3-triazoles have found applications in fluorescent imaging . This involves using fluorescence to image or detect molecules in biological samples. The triazole ring can be used as a fluorophore, the component of a molecule that makes it fluorescent.

-

Materials Science : 1,2,3-triazoles are used in materials science . They can be used in the synthesis of polymers with special properties. For example, they can be used to create materials with improved strength, flexibility, or chemical resistance.

-

Pharmaceutical Intermediates : Triazole scaffolds are significant in the synthesis of pharmaceutical intermediates . These are compounds that are used in the production of pharmaceuticals. They can be transformed through chemical reactions into a variety of useful drugs.

-

Agrochemicals : Triazoles and their derivatives have significant applications in agrochemicals . They can be used to produce pesticides, herbicides, and fungicides.

-

Organocatalysis : 1,2,3-triazoles are also important in organocatalysis . This involves the use of organic compounds to speed up chemical reactions. The triazole ring can act as a catalyst, reducing the energy needed for the reaction to occur.

-

Organic Radicals and Semiconductors : The conjugated profile of 1,2,3-triazoles instils some fascinating electronic properties. These structures are attracting greater attention in additional research settings, including applications as organic radicals and semiconductors .

-

Synthetic Intermediate : The benzodithiazole functionality has been shown to be a valuable synthetic intermediate in the preparation of a variety of other privileged aromatic and heteroaromatic targets, many of which are important Active Pharmaceutical Ingredients (APIs) .

-

Materials and Synthetic Chemistry : These compounds have renewed applicability in materials and synthetic chemistry .

-

Organocatalysis : 1,2,3-triazoles are also important in organocatalysis . This involves the use of organic compounds to speed up chemical reactions. The triazole ring can act as a catalyst, reducing the energy needed for the reaction to occur.

-

Drug Discovery : Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

-

Chemical Biology and Industry : 1,2,3-Triazoles have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .

安全和危害

未来方向

属性

IUPAC Name |

2H-benzotriazol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BN3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3,11-12H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWWSHVAIPUGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NNN=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423507 | |

| Record name | 2H-Benzotriazol-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid | |

CAS RN |

183282-45-3 | |

| Record name | 2H-Benzotriazol-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

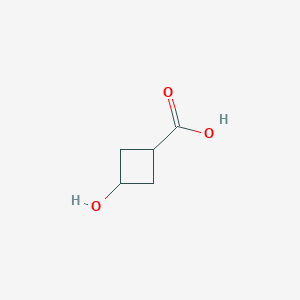

![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)

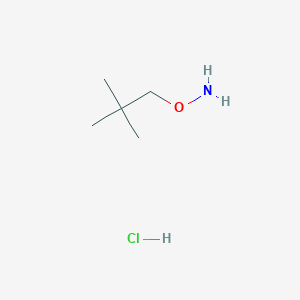

![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)

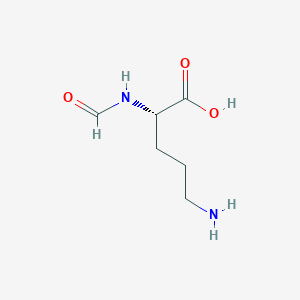

![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)

![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)